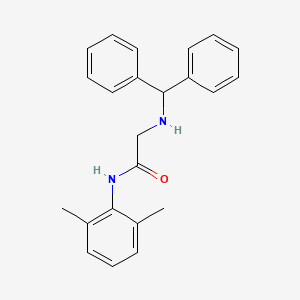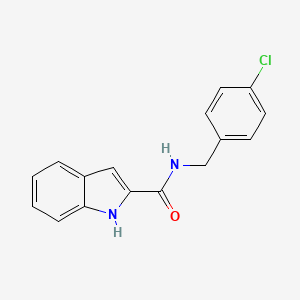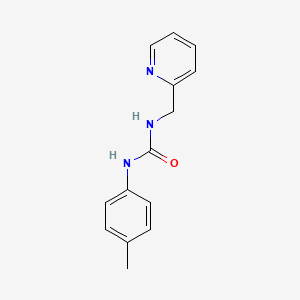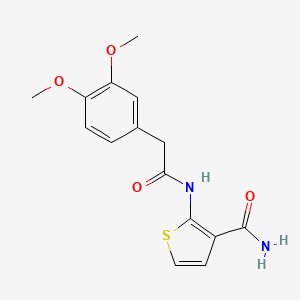![molecular formula C23H22N2O4 B10805654 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide](/img/structure/B10805654.png)
3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with three methoxy groups and a phenylmethylideneamino group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the imine linkage.
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the scalability of the production process.
化学反应分析
Types of Reactions
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and imine linkage play crucial roles in its binding affinity and reactivity with biological molecules. Studies suggest that it may inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzamide: A simpler analog with similar methoxy substitutions but lacking the imine linkage.
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Another derivative with an additional methoxy group on the phenyl ring.
3,4,5-Trimethoxy-N-p-tolylbenzamide: A related compound with a tolyl group instead of the phenylmethylideneamino group.
Uniqueness
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide stands out due to its unique imine linkage and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C23H22N2O4 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-27-20-13-19(14-21(28-2)22(20)29-3)23(26)25-24-15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b24-15- |
InChI 键 |
XEHNYVHIBMLVFH-IWIPYMOSSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10805571.png)

![(5Z)-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10805576.png)
![[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B10805584.png)
![2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)phenol](/img/structure/B10805595.png)


![1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B10805604.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10805633.png)
![N-[(furan-2-yl)methyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10805639.png)
![2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B10805648.png)


![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-bromo-1H-indol-3-yl)acrylonitrile](/img/structure/B10805658.png)
